![molecular formula C15H13NO3 B2688900 3-(Phenacylamino)benzoic acid CAS No. 352450-05-6](/img/structure/B2688900.png)
3-(Phenacylamino)benzoic acid
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Overview
Description
3-(Phenacylamino)benzoic acid, commonly known as PABA, is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 239.26 g/mol. PABA has been studied extensively due to its unique chemical properties and potential applications in various fields of research.
Mechanism of Action
PABA works by inhibiting the synthesis of folic acid, which is essential for the growth and replication of cells. This mechanism of action has led to its use as a chemotherapeutic agent in the treatment of cancer. PABA has also been shown to have antibacterial and antifungal properties, which may make it useful in the treatment of infections.
Biochemical and Physiological Effects
PABA has been shown to have several biochemical and physiological effects, including the inhibition of folic acid synthesis, as mentioned previously. It has also been shown to have antioxidant properties, which may make it useful in the prevention and treatment of oxidative stress-related diseases. PABA has been studied for its potential to improve skin health, as it has been shown to protect against UV-induced damage and promote collagen synthesis.
Advantages and Limitations for Lab Experiments
One advantage of using PABA in lab experiments is its relatively low cost and availability. It is also relatively easy to synthesize and purify. However, one limitation is its potential toxicity, especially at high doses. PABA has been shown to cause skin irritation and allergic reactions in some individuals, which may limit its use in certain applications.
Future Directions
There are several future directions for research on PABA, including its potential use as a chemotherapeutic agent in the treatment of cancer. Further studies are needed to determine its efficacy and safety in this application. PABA may also have potential as a treatment for skin disorders, such as psoriasis and eczema. Additionally, research on PABA's antioxidant properties may lead to its use in the prevention and treatment of oxidative stress-related diseases, such as Alzheimer's and Parkinson's disease.
Synthesis Methods
PABA can be synthesized through several methods, including the reaction of 3-nitrobenzoic acid with acetophenone in the presence of a reducing agent, such as iron powder. Another method involves the reaction of 3-aminobenzoic acid with benzoyl chloride in the presence of a base, such as sodium hydroxide. The resulting product is then purified through recrystallization or chromatography.
Scientific Research Applications
PABA has several applications in scientific research, including as a precursor for the synthesis of various organic compounds, such as dyes and pharmaceuticals. It is also used as a UV-absorbing agent in sunscreen formulations and as a component in hair dyes. PABA has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
3-(phenacylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(11-5-2-1-3-6-11)10-16-13-8-4-7-12(9-13)15(18)19/h1-9,16H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMBHZPHFACBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343670 |
Source
|
Record name | 3-(Phenacylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenacylamino)benzoic acid | |
CAS RN |
917513-98-5 |
Source
|
Record name | 3-(Phenacylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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